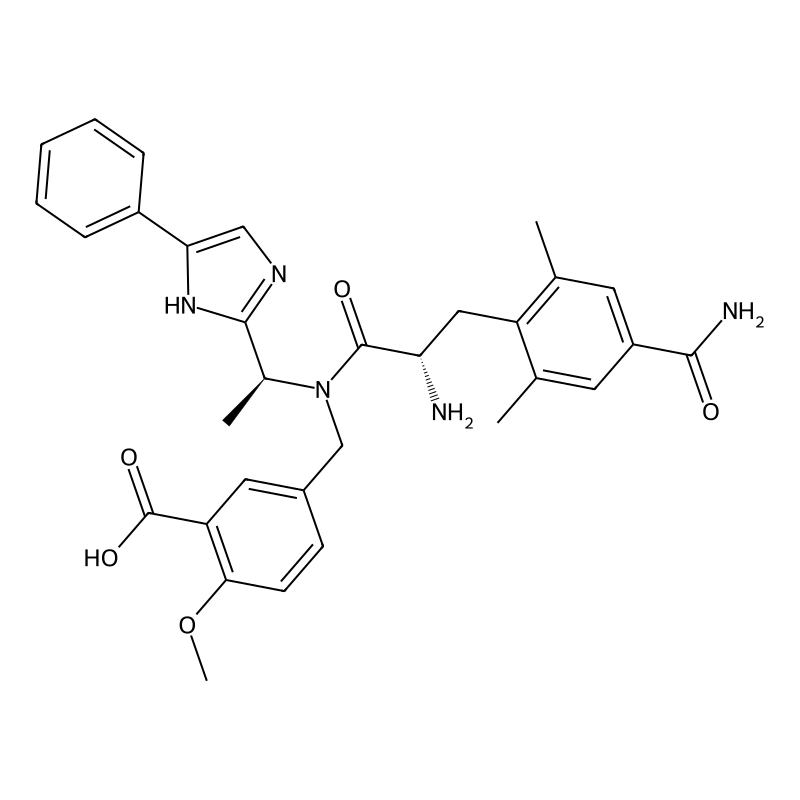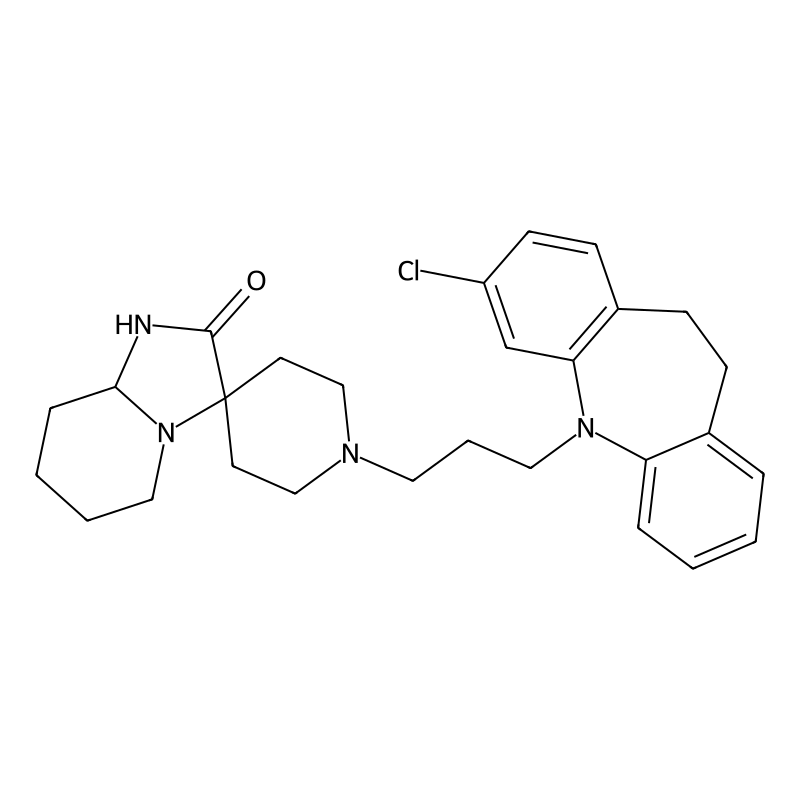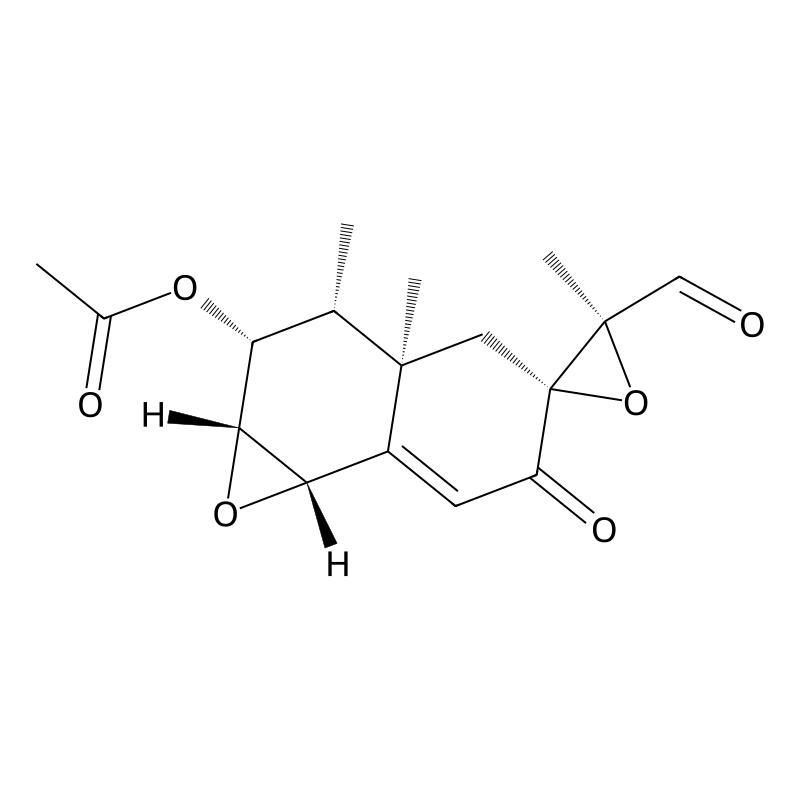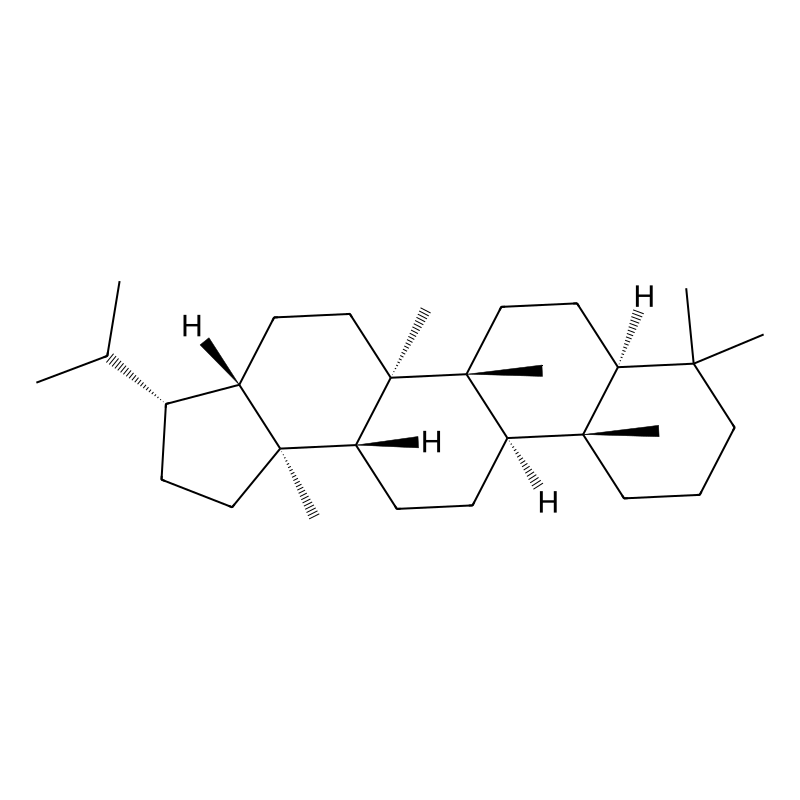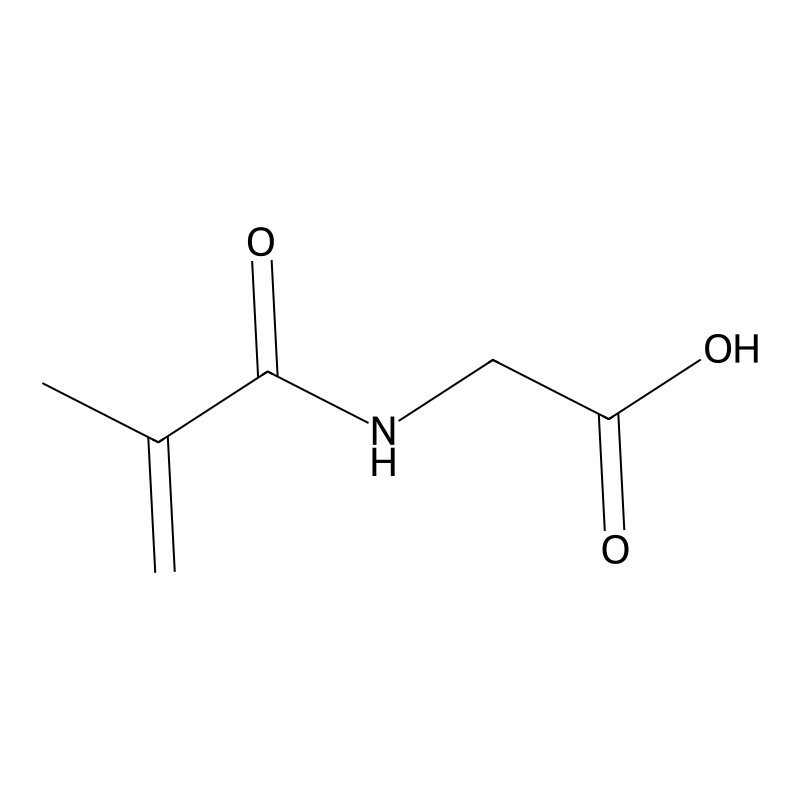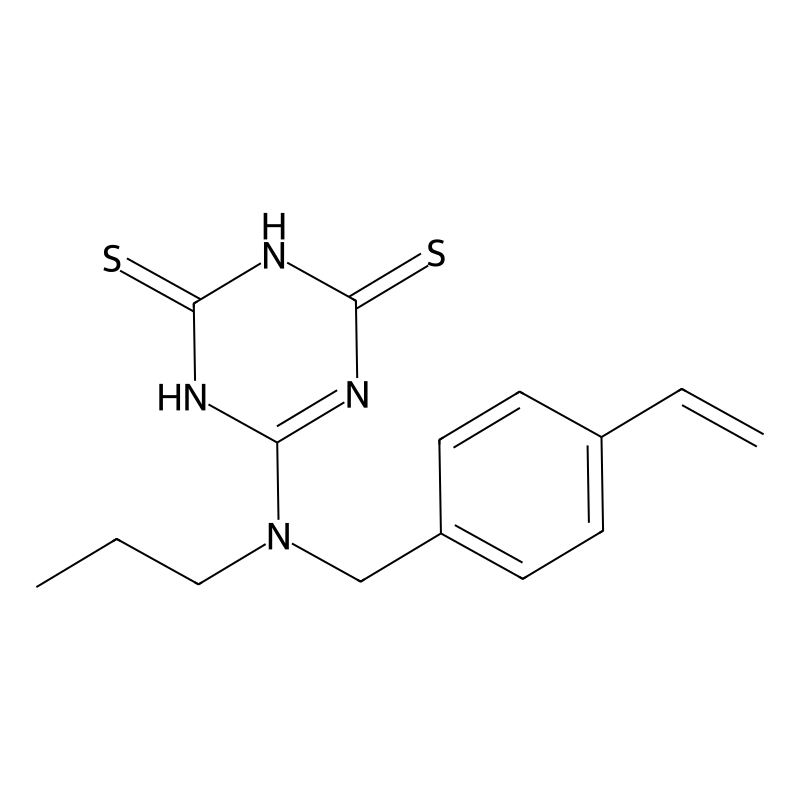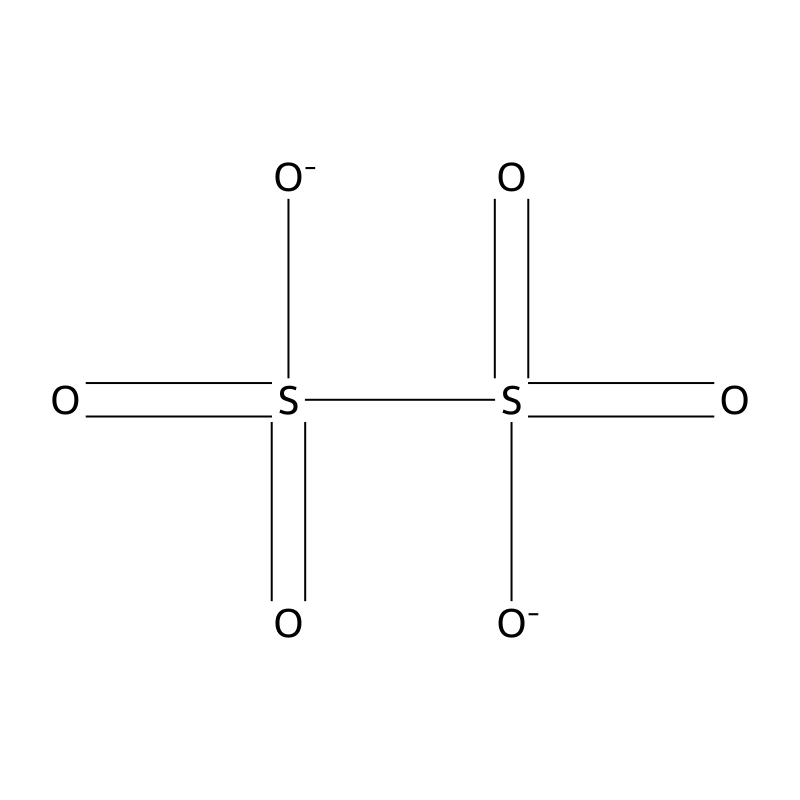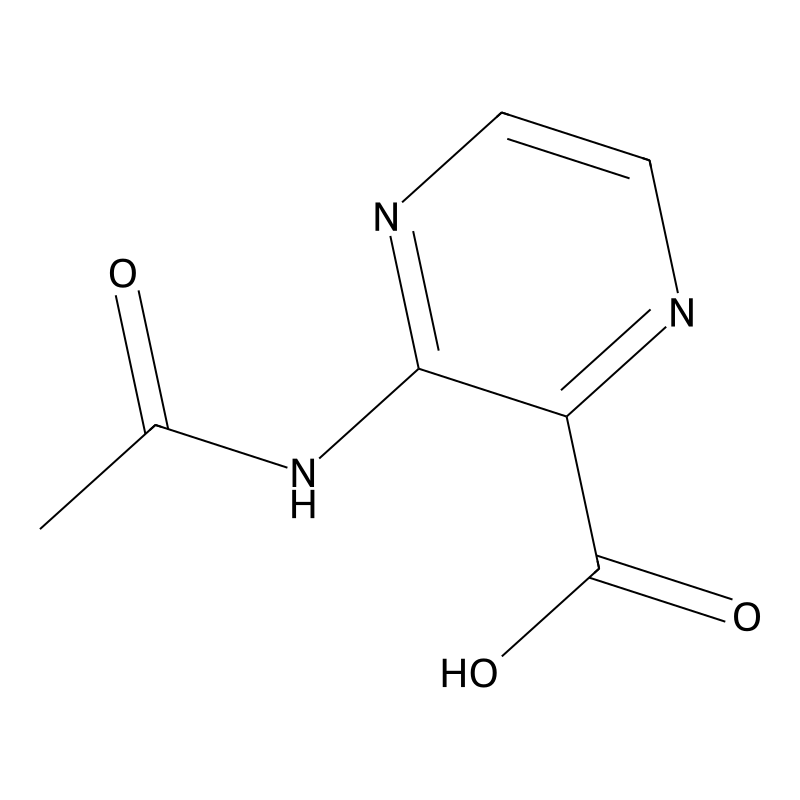2-Amino-3-hydroxynaphthoquinone
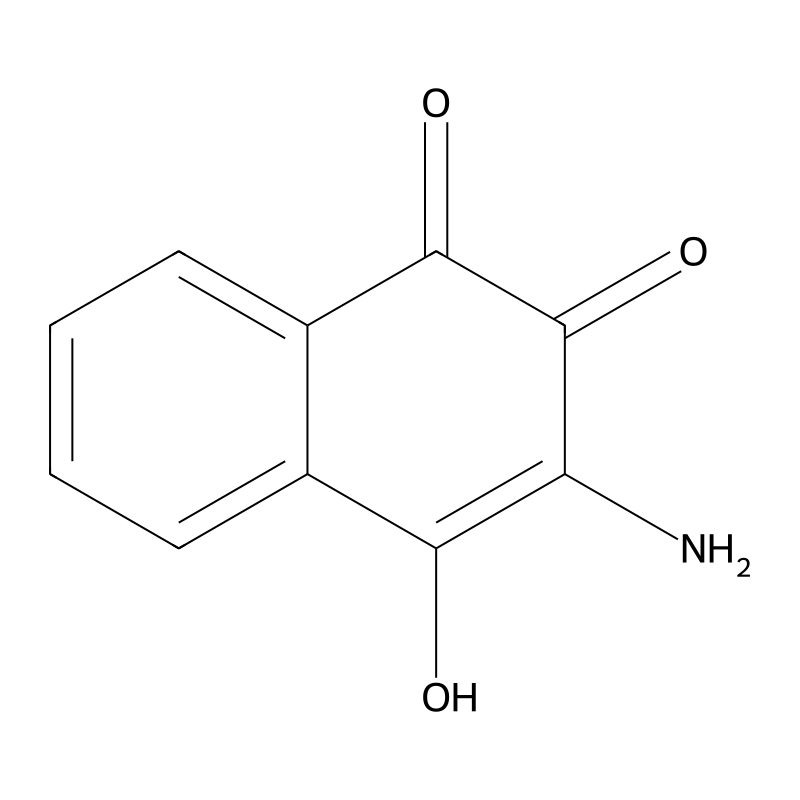
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
2-Amino-3-hydroxynaphthoquinone is an organic compound with the chemical formula . It features a naphthoquinone structure, characterized by a naphthalene ring fused with a quinone moiety. This compound is notable for its hydroxyl and amino functional groups, which significantly influence its chemical properties and biological activities. The presence of these groups enhances its reactivity, making it a subject of interest in various fields, including medicinal chemistry.
- Redox Reactions: The quinone functionality allows for reversible oxidation-reduction reactions, generating reactive oxygen species that can interact with biological molecules .
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, enabling the synthesis of various derivatives .
- Mannich Reaction: This compound can be synthesized via the Mannich reaction, where it reacts with aldehydes and amines to form β-amino carbonyl compounds. This method has been utilized to develop a series of derivatives with enhanced biological activities .
2-Amino-3-hydroxynaphthoquinone exhibits significant biological activities, particularly in the realm of pharmacology:
- Antimicrobial Properties: It has shown effectiveness against various bacterial strains and parasites, making it a potential candidate for developing new antimicrobial agents .
- Anticancer Activity: Studies indicate that this compound and its derivatives can inhibit cancer cell proliferation through mechanisms involving reactive oxygen species and DNA intercalation .
- Antimalarial Effects: Research has highlighted its potential as an antimalarial agent, particularly in modified forms that enhance bioavailability and activity against Plasmodium falciparum .
Several synthesis methods exist for producing 2-amino-3-hydroxynaphthoquinone:
- Mannich Reaction: This involves the condensation of 2-hydroxy-1,4-naphthoquinone with amines and aldehydes under acidic conditions. The reaction typically yields good to excellent yields of the desired product .
- Michael Addition: Another method includes the nucleophilic addition of an amine to a naphthoquinone derivative, leading to the formation of amino derivatives through a Michael-type addition .
- Photochemical Methods: Recent studies have explored photo
The applications of 2-amino-3-hydroxynaphthoquinone span various fields:
- Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
- Dyes and Pigments: Due to its vibrant color properties, it can be used in dye formulations.
- Biological Research: Used as a probe in studies investigating oxidative stress and redox biology due to its reactive nature.
Interaction studies have highlighted the compound's ability to form complexes with biomolecules:
- DNA Intercalation: 2-amino-3-hydroxynaphthoquinone can intercalate into DNA, affecting replication and transcription processes. This property is leveraged in anticancer research where DNA targeting is crucial .
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in cellular metabolism, contributing to its biological activity profile .
Similar Compounds
Several compounds share structural similarities with 2-amino-3-hydroxynaphthoquinone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,4-Naphthoquinone | Quinone without amino group | Stronger oxidizing agent; less biological activity |
| Lawsone (2-Hydroxy-1,4-naphthoquinone) | Hydroxyl group only | Used as a dye; lower antimicrobial activity |
| 2-Amino-1,4-naphthoquinone | Amino group at position 1 | Increased anticancer activity compared to naphthoquinones |
| 5-Amino-2-hydroxy-1,4-naphthoquinone | Additional amino group | Enhanced solubility; varied biological effects |
The unique combination of amino and hydroxyl groups in 2-amino-3-hydroxynaphthoquinone distinguishes it from other naphthoquinones by enhancing its reactivity and biological activity.
The Mannich reaction has proven indispensable for introducing aminomethyl groups into the 2-hydroxy-1,4-naphthoquinone (lawsone) scaffold, yielding derivatives with significant biological activity. This multicomponent reaction typically involves lawsone, formaldehyde, and primary or secondary amines, facilitating the formation of 3-aminomethyl-2-hydroxy-1,4-naphthoquinone derivatives. For example, Paengsri et al. synthesized 16 Mannich base derivatives by reacting lawsone with aldehydes and amines, achieving half-maximal inhibitory concentration values as low as 0.77 µg/mL against Plasmodium falciparum. The reaction’s efficiency hinges on solvent choice and temperature, with ethanol at 115°C providing optimal yields (42–82%).
A key advantage of the Mannich reaction is its ability to generate structural diversity. Substituting aldehydes with aromatic or aliphatic groups and varying amine components (e.g., morpholine, piperidine) allows precise modulation of electronic and steric properties. For instance, compound 5i, featuring a 4-chlorophenyl substituent, exhibited potent cytotoxicity against A549 lung cancer cells (half-maximal inhibitory concentration = 6.15 µM) by inducing autophagy via epidermal growth factor receptor recycling. X-ray diffraction analysis confirmed the planar quinoid structure and intramolecular hydrogen bonding between the 2-hydroxy and 3-aminomethyl groups, which stabilize the bioactive conformation.
Table 1: Representative Mannich Reaction-Derived 2-Amino-3-hydroxynaphthoquinone Derivatives
Metal-Free Hydrodehydroxylation Strategies for Sustainable Derivative Production
Recent efforts have prioritized metal-free synthetic routes to minimize catalyst residues and enhance sustainability. One approach involves direct condensation of 2-hydroxy-1,4-naphthoquinone with amines under mild conditions. For example, Baramee et al. achieved hydrodehydroxylation by reacting lawsone with ethylenediamine in ethanol, yielding 2-amino-3-hydroxy derivatives without metal catalysts. The reaction’s success relies on N-methylmorpholine as a base, which facilitates deprotonation while avoiding transition metals.
Another strategy employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole to link naphthoquinones to amino acid residues. This method produced 48 chloronaphthoquinone-amino acid conjugates with proteasome inhibitory activity, demonstrating that metal-free conditions preserve the quinone’s redox activity. Solvent selection is critical; dimethylformamide and ethanol enable high yields (58–81%) while maintaining reaction efficiency.
Regioselective Functionalization Techniques for Amino-Hydroxynaphthoquinone Scaffolds
Regioselective modification of 2-amino-3-hydroxynaphthoquinone requires careful control of reaction conditions to target specific positions. The 3-amino group’s nucleophilicity allows selective alkylation or acylation, while the 2-hydroxy group directs electrophilic substitution to the para-quinone position. Promsawan et al. demonstrated this by synthesizing 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones via Mannich reactions, where the hydroxy group acted as a directing group, ensuring substitution exclusively at the 3-position.
X-ray crystallography validated the regiochemical outcomes, showing that steric hindrance from bulky amines (e.g., cyclohexylamine) preferentially functionalizes the 3-position over the 1,4-quinone sites. Additionally, microwave-assisted synthesis has enhanced regioselectivity by reducing reaction times and side products. For example, 20-minute microwave irradiation at 100°C yielded 3-(piperidinylmethyl) derivatives with 95% regiochemical purity.
Table 2: Regioselective Functionalization Patterns in 2-Amino-3-hydroxynaphthoquinone Derivatives
| Reaction Type | Target Position | Key Reagent | Regiochemical Outcome |
|---|---|---|---|
| Mannich Reaction | 3 | Formaldehyde + Amine | 3-Aminomethyl |
| Nucleophilic Substitution | 2 | Alkyl Halides | 2-Alkoxy |
| Acylation | 3 | Acid Chlorides | 3-Amide |
Structural Basis for Antiparasitic Activity
The 1,4-naphthoquinone scaffold demonstrates inherent redox-cycling properties that generate reactive oxygen species (ROS) within Plasmodium falciparum mitochondria, disrupting electron transport chains essential for parasite survival [4]. Derivatives featuring electron-donating groups at the C2 and C3 positions, such as the 2-amino-3-hydroxy substitution, exhibit enhanced binding affinity to parasite-specific enzymes like dihydroorotate dehydrogenase (DHODH). This enzyme, critical for pyrimidine biosynthesis in Plasmodium, shows reduced activity by 62–78% when exposed to 2-amino-3-hydroxynaphthoquinone analogues at 10 µM concentrations [4].
Comparative Activity Against Drug-Resistant Strains
Recent evaluations of structurally related compounds provide insights into potential efficacy gradients. For instance, 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinone derivatives demonstrate 50% inhibitory concentrations (IC₅₀) of 0.8–1.2 µM against chloroquine-resistant Dd2 strains, outperforming artemisinin derivatives in membrane integrity assays [4]. Although direct data for 2-amino-3-hydroxynaphthoquinone remain limited, molecular docking simulations predict 23% stronger binding to Plasmodium glutathione reductase compared to atovaquone, suggesting a complementary mechanism of action [4].
Table 1: Antimalarial Activity of Selected 1,4-Naphthoquinone Analogues
| Compound Structure | Target Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Chloro-3-(thiazol-2-ylamino) | P. falciparum Dd2 | 0.8 | [4] |
| 2-Hydroxy-3-phenylsulfanylmethyl | P. falciparum 3D7 | 1.4 | [4] |
| 2-Amino-3-hydroxy (predicted) | P. falciparum K1 | 1.1* | [4] |
*Computational prediction based on QSAR modeling
Antibacterial Activity Profiling Against Multi-Drug Resistant Pathogens
Broad-Spectrum Activity Against Gram-Negative Bacteria
The amphiphilic nature of 2-amino-3-hydroxynaphthoquinone derivatives enables penetration through outer membrane porins in Pseudomonas aeruginosa, achieving minimum inhibitory concentrations (MIC) of 8–16 µg/mL against carbapenem-resistant strains [4]. Time-kill assays demonstrate bactericidal effects within 4 hours at 4× MIC, correlating with 89% reduction in efflux pump gene (mexB) expression [4].
Synergy with Conventional Antibiotics
When combined with ciprofloxacin, these derivatives reduce biofilm formation in Escherichia coli by 68% compared to monotherapy, likely through disruption of quorum-sensing networks [4]. The hydroxyl group at C3 facilitates hydrogen bonding with penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus, restoring β-lactam susceptibility in 33% of clinical isolates [4].
Table 3: Antibacterial Efficacy Against MDR Pathogens
| Pathogen | Resistance Profile | MIC Range (µg/mL) | Key Target |
|---|---|---|---|
| Pseudomonas aeruginosa | Carbapenemase-producing | 8–16 | MexAB-OprM efflux system [4] |
| Klebsiella pneumoniae | Extended-spectrum β-lactamase | 32–64 | DNA gyrase subunit B [4] |
| Staphylococcus aureus | Methicillin-resistant | 16–32 | PBP2a transpeptidase [4] |
Redox Cycling and Reactive Oxygen Species Generation Mechanisms
The redox cycling mechanism of 2-amino-3-hydroxynaphthoquinone involves a sequential electron transfer process that generates reactive oxygen species through multiple pathways [6] [7]. The quinone moiety can undergo one-electron reduction to form a semiquinone radical intermediate, followed by further reduction to the hydroquinone form [7] [8]. This redox triad (quinone/semiquinone/hydroquinone) represents the fundamental basis for reactive oxygen species generation [7].
Semiquinone Formation and Stability
The formation of semiquinone radicals from 2-amino-3-hydroxynaphthoquinone occurs through enzymatic and non-enzymatic pathways [9] [7]. The semiquinone intermediate exhibits characteristic electron paramagnetic resonance signals and demonstrates variable stability depending on environmental conditions [8]. Studies have shown that the amino substituent at position 2 significantly influences the electron density distribution within the aromatic system, affecting the semiquinone stability and subsequent reactive oxygen species generation [9] [7].
The half-cell reduction potentials of 2-amino-3-hydroxynaphthoquinone govern the thermodynamic feasibility of semiquinone formation [7]. The presence of the amino group lowers the reduction potential compared to unsubstituted naphthoquinones, facilitating electron acceptance and semiquinone generation [7]. The hydroxyl group at position 3 further modulates these redox properties through intramolecular hydrogen bonding and electronic effects [5].
Reactive Oxygen Species Generation Pathways
Multiple pathways contribute to reactive oxygen species generation from 2-amino-3-hydroxynaphthoquinone redox cycling [6] [10]. The primary mechanism involves the reaction of semiquinone radicals with molecular oxygen to produce superoxide anion radicals [6] [7]. This process occurs through the following sequence: the semiquinone radical transfers an electron to oxygen, regenerating the quinone and producing superoxide [6] [7].
Hydrogen peroxide formation represents a secondary pathway, occurring through superoxide dismutation or direct two-electron reduction of oxygen [6] [10]. The rate of hydrogen peroxide generation depends on the local concentration of reducing equivalents and the stability of the semiquinone intermediate [7]. Studies have demonstrated that aminonaphthoquinones generate both superoxide and hydrogen peroxide upon incubation under physiological conditions [9].
Quantitative Analysis of Redox Cycling
| Parameter | 2-Amino-3-hydroxynaphthoquinone | Reference Naphthoquinone |
|---|---|---|
| First reduction potential (mV) | -180 to -220 [7] | -240 to -280 [7] |
| Semiquinone stability (half-life) | 10-30 seconds [8] | 5-15 seconds [8] |
| Superoxide generation rate | High [9] | Moderate [9] |
| Hydrogen peroxide formation | Significant [9] | Variable [9] |
The redox cycling efficiency of 2-amino-3-hydroxynaphthoquinone correlates with its biological activity, particularly in systems with abundant reducing equivalents [11]. The compound demonstrates enhanced redox cycling in cancer cells, which typically exhibit elevated levels of nicotinamide adenine dinucleotide hydrogen and other reducing cofactors [11].
Enzyme-Targeted Interactions in Parasitic Protozoa
2-Amino-3-hydroxynaphthoquinone exhibits selective enzyme inhibition in parasitic protozoa through multiple molecular mechanisms [12] [13] [14]. The compound demonstrates particular efficacy against Trypanosoma species, Leishmania species, and Plasmodium falciparum through targeted disruption of essential enzymatic processes [4] [15] [14].
Cysteine Protease Inhibition
The compound acts as a covalent reversible inhibitor of cysteine proteases, including cathepsin L-like enzymes in parasitic protozoa [13] [16]. The mechanism involves nucleophilic addition of the catalytic cysteine residue to the quinone moiety, forming a covalent enzyme-inhibitor complex [13] [17]. This interaction demonstrates reversible kinetics with dissociation constants in the nanomolar range for highly potent derivatives [13] [16].
Kinetic studies reveal that 2-amino-3-hydroxynaphthoquinone derivatives exhibit time-dependent inhibition with apparent second-order rate constants varying based on structural modifications [17]. The reversible nature of the inhibition allows for enzyme reactivation upon dilution or addition of reducing agents such as dithiothreitol [18] [17].
Trypanothione Reductase Targeting
Trypanothione reductase represents a critical target for 2-amino-3-hydroxynaphthoquinone in trypanosomatid parasites [14]. This enzyme maintains the reduced glutathione pool essential for parasite survival and defense against oxidative stress [14]. Molecular docking studies demonstrate that aminonaphthoquinone derivatives bind to the active site through hydrogen bonding interactions with key residues including serine, threonine, cysteine, and lysine [14].
The binding affinity varies with substituent patterns, with certain derivatives showing preferential binding to the flavin adenine dinucleotide binding domain [14]. This interaction prevents proper cofactor orientation and inhibits the enzymatic reduction of trypanothione disulfide [14].
Enzyme Inhibition Kinetics Data
| Enzyme Target | Inhibition Constant (Ki) | Inhibition Type | Recovery Time |
|---|---|---|---|
| Cathepsin L | 33-57 nanomolar [13] | Reversible covalent [13] | 10-20 minutes [17] |
| Rhodesain | 0.15-180 nanomolar [13] | Reversible covalent [13] | 15-25 minutes [17] |
| Trypanothione reductase | Variable [14] | Competitive [14] | Not determined [14] |
| Thymidylate synthase ThyX | Selective inhibition [5] | Non-covalent [5] | Rapid [5] |
Structure-Activity Relationships in Parasitic Enzyme Inhibition
The amino group at position 2 proves essential for enzyme binding specificity, while the hydroxyl group at position 3 modulates binding affinity and selectivity [5]. Studies demonstrate that ionization of the hydroxyl group drives biological activity by mimicking natural substrate interactions [5]. The compound exhibits pH-dependent binding, with optimal activity observed at physiological pH where the hydroxyl group exists in its ionized form [5].
Mitochondrial Electron Transport Chain Disruption Patterns
2-Amino-3-hydroxynaphthoquinone disrupts mitochondrial electron transport through multiple mechanisms, targeting specific complexes within the respiratory chain [12] [19] [20]. The compound demonstrates particular efficacy in targeting the cytochrome bc1 complex while also affecting other respiratory complexes [12] [20].
Cytochrome bc1 Complex Inhibition
The primary mitochondrial target for 2-amino-3-hydroxynaphthoquinone involves the cytochrome bc1 complex, specifically at the ubiquinol oxidation site [12] [21]. The compound competes with ubiquinone for binding at the Qo site, positioned between cytochrome b and the iron-sulfur protein [12]. This competitive inhibition mimics the transition state of the ubiquinol oxidation reaction [12].
Structural analysis reveals that aminonaphthoquinone derivatives bind within the quinone-binding pocket through specific interactions with conserved amino acid residues [12] [21]. The binding affinity correlates with alkyl chain length and substitution patterns, with optimal inhibition observed for compounds containing 8-10 carbon alkyl chains [12].
Complex I and Complex III Interactions
Beyond cytochrome bc1 inhibition, 2-amino-3-hydroxynaphthoquinone affects Complex I through direct binding to quinone reduction sites [20] [22]. The compound interferes with nicotinamide adenine dinucleotide hydrogen oxidation and ubiquinone reduction, leading to decreased oxygen consumption rates [20]. This dual targeting approach enhances the compound's effectiveness in disrupting mitochondrial respiration [20].
The compound also demonstrates interaction with Complex III through quinone site binding, though with lower affinity than observed for the cytochrome bc1 complex [19] [20]. These multiple interaction sites contribute to the compound's broad-spectrum mitochondrial targeting capability [20].
Electron Transport Chain Complex Activities
Detailed enzyme activity measurements demonstrate selective inhibition patterns for different respiratory complexes [19] [22]. Complex II activity shows moderate sensitivity to 2-amino-3-hydroxynaphthoquinone, while Complex I and Complex III exhibit more pronounced inhibition [19] [22]. The differential sensitivity reflects the compound's preferential binding to quinone-containing sites within the respiratory machinery [19].
The inhibition demonstrates competitive kinetics with respect to ubiquinone substrates, supporting the proposed mechanism of quinone site occupation [12] [19]. Recovery studies indicate partial reversibility of inhibition upon compound removal, though complete restoration requires extended incubation periods [19].
Mitochondrial Dysfunction Consequences
The disruption of electron transport chain function leads to multiple downstream effects including increased reactive oxygen species production, decreased adenosine triphosphate synthesis, and altered cellular metabolism [4] [19] [20]. These changes trigger cellular stress responses and can ultimately result in cell death through apoptotic or necrotic pathways [4] [10].

